CP-465022 maleate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

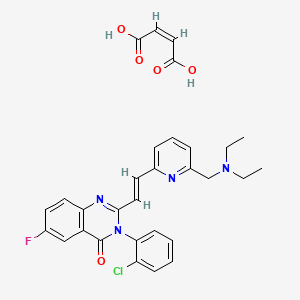

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLUWLRVXIHECY-KSUUAYPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-465022 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical research. It details the molecular interactions, physiological effects, and the downstream signaling consequences of AMPA receptor antagonism by CP-465022. This guide also includes summaries of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant signaling pathways.

Introduction

CP-465022, a quinazolin-4-one derivative, has been identified as a highly selective, non-competitive antagonist of the AMPA-type glutamate receptor.[1] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their over-activation is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. CP-465022's unique mechanism of action, differing from competitive antagonists, makes it a valuable tool for neuroscience research and a potential therapeutic agent. This guide will provide an in-depth exploration of its pharmacological profile.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its primary effect by inhibiting AMPA receptor function in a non-competitive manner. This means it does not directly compete with the endogenous agonist, glutamate, for its binding site on the receptor.[1] Instead, CP-465022 binds to an allosteric site, a distinct location on the receptor complex.[2]

Binding Site and Molecular Interaction

Studies involving site-directed mutagenesis have elucidated that the binding site for CP-465022 is located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains of the AMPA receptor. Specifically, it interacts with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this linker region, CP-465022 stabilizes the receptor in a closed or non-conducting state, thereby preventing ion influx even when glutamate is bound.

Functional Consequences of Binding

The binding of CP-465022 results in a potent inhibition of AMPA receptor-mediated currents. This inhibition is not dependent on the frequency of receptor activation (use-independent) or the membrane voltage (voltage-independent).[1] Furthermore, CP-465022 appears to be equipotent across different AMPA receptor subunit compositions, suggesting a broad inhibitory action on AMPA receptor subtypes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for CP-465022.

| Parameter | Value | Species/System | Reference |

| IC | 25 nM | Rat Cortical Neurons | [1] |

| Selectivity | Selective for AMPA over NMDA and Kainate receptors | [1] | |

| Mode of Action | Non-competitive, Use- and Voltage-Independent | [1] |

| Parameter | Effect | Concentration | Species/System | Reference |

| Na | Inhibition | Modest but significant at concentrations used for AMPA receptor blockade | HEK cells expressing Na |

Signaling Pathways Modulated by CP-465022

Antagonism of AMPA receptors by CP-465022 has significant downstream effects on intracellular signaling cascades. By blocking calcium influx through calcium-permeable AMPA receptors and reducing overall neuronal depolarization, CP-465022 can modulate key signaling pathways involved in synaptic plasticity, gene expression, and cell survival.

Inhibition of the ERK1/2 Pathway

Non-competitive AMPA receptor antagonists have been shown to inhibit the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK1/2 pathway is a critical signaling cascade that regulates a wide range of cellular processes.

Reduction of CREB Phosphorylation

Downstream of the ERK1/2 pathway, AMPA receptor antagonism can lead to a decrease in the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB is a key transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.

Caption: Signaling pathway affected by CP-465022.

Off-Target Effects: Inhibition of Nav1.6

While CP-465022 is highly selective for AMPA receptors, it has been shown to have a modest inhibitory effect on the persistent component of the voltage-gated sodium channel Nav1.6. This off-target activity is important to consider when interpreting experimental results, as Nav1.6 channels play a crucial role in neuronal excitability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CP-465022.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

-

Cell Culture: Primary cortical neurons are cultured on glass coverslips.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl

2, 1 MgCl2, pH 7.4. -

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3.

-

-

Procedure:

-

Neurons are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by local application of glutamate or AMPA.

-

A stable baseline response is established.

-

CP-465022 is applied at various concentrations via the perfusion system.

-

The change in the amplitude of the AMPA receptor-mediated current is measured to determine the IC

50. -

To assess non-competitive antagonism, the concentration-response curve for the agonist is generated in the absence and presence of a fixed concentration of CP-465022. A rightward shift with no change in the maximal response indicates competitive antagonism, whereas a decrease in the maximal response is characteristic of non-competitive antagonism.

-

Caption: Experimental workflow for electrophysiological characterization.

Radioligand Binding Assay to Determine Binding Affinity (Hypothetical Protocol)

-

Materials:

-

Radiolabeled CP-465022 (e.g., [³H]CP-465022).

-

Membrane preparations from cells expressing AMPA receptors.

-

Unlabeled CP-465022 for competition studies.

-

-

Procedure:

-

Incubate the membrane preparation with increasing concentrations of [³H]CP-465022.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Perform saturation binding analysis to determine the K

dand Bmax. -

For competition binding, incubate membranes with a fixed concentration of [³H]CP-465022 and increasing concentrations of unlabeled CP-465022 to determine the K

i.

-

Western Blotting to Assess ERK1/2 Phosphorylation

This protocol is used to measure the effect of CP-465022 on the phosphorylation of ERK1/2.

-

Cell Treatment:

-

Culture neuronal cells to the desired confluency.

-

Treat cells with CP-465022 for a specified time.

-

Stimulate the cells with an AMPA receptor agonist to induce ERK1/2 phosphorylation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize p-ERK levels to total ERK levels.

-

Conclusion

CP-465022 maleate is a well-characterized, potent, and selective non-competitive antagonist of the AMPA receptor. Its mechanism of action involves binding to an allosteric site on the receptor, thereby preventing ion channel opening without competing with glutamate. This leads to the inhibition of excitatory neurotransmission and modulation of downstream signaling pathways such as the ERK1/2-CREB cascade. Its distinct pharmacological profile, including its off-target effects on Nav1.6, makes it a critical tool for dissecting the roles of AMPA receptors in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds.

References

In-Depth Technical Guide: Discovery and Synthesis of CP-465022

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-465022, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways affected by this compound. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Discovery and Rationale

CP-465022, chemically known as 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone, was developed by Pfizer Global Research and Development as part of a program to investigate novel antagonists for the AMPA receptor.[1] The rationale behind its development was to create a potent and selective tool to probe the physiological and pathophysiological roles of AMPA receptors, which are implicated in various neurological conditions, including epilepsy and neurodegeneration.[1][2]

Synthesis of CP-465022

The synthesis of CP-465022 involves a multi-step process culminating in the formation of the substituted quinazolinone core. While the specific, detailed protocol for CP-465022 is proprietary, the general synthetic strategy for this class of compounds can be elucidated from patent literature (EP 0884310 B1) and analogous synthetic procedures for quinazolinone derivatives. The key steps involve the construction of the quinazolinone ring system followed by the introduction of the side chains.

A plausible synthetic approach involves the reaction of a substituted anthranilic acid with a suitable amine to form the quinazolinone core, followed by functionalization at the 2-position.

Experimental Workflow for Quinazolinone Synthesis

Caption: General synthetic workflow for CP-465022.

Biological Activity and Mechanism of Action

CP-465022 is a potent, selective, and non-competitive antagonist of the AMPA receptor.[2] Its primary mechanism of action is the inhibition of AMPA receptor-mediated excitatory neurotransmission in the central nervous system.

In Vitro Activity

Electrophysiological studies on cultured rat cortical neurons have demonstrated that CP-465022 inhibits AMPA-induced currents in a concentration-dependent manner.

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (AMPA receptor) | 25 nM | Rat Cortical Neurons | [2][3] |

| Inhibition of Kainate-induced response | Yes | Rat Cortical Neurons | [3] |

| Effect on NMDA-induced currents | Minimal | Rat Cortical & Cerebellar Granule Neurons | [3] |

Table 1: In Vitro Potency of CP-465022

In Vivo Activity

CP-465022 has demonstrated significant anticonvulsant effects in animal models.

| Animal Model | Effect | Route of Administration | Reference |

| Pentylenetetrazole (PTZ)-induced seizures (Rat) | Dose-dependent inhibition of seizures | Subcutaneous (SC) | [4] |

| AMPA-induced seizures (Rat) | Effective reduction of seizure activity | Not Specified | [4] |

Table 2: In Vivo Anticonvulsant Activity of CP-465022

Mechanism of Action: AMPA Receptor Signaling Pathway

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. Upon binding of glutamate, the channel opens, leading to an influx of Na⁺ ions and depolarization of the postsynaptic membrane. CP-465022 acts as a non-competitive antagonist, meaning it does not compete with glutamate for the binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening.

Caption: Mechanism of CP-465022 action on the AMPA receptor.

Experimental Protocols

Electrophysiological Recordings in Rat Cortical Neurons

-

Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 10-14 days.

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on cultured neurons.

-

Drug Application: AMPA (100 µM) is applied to elicit inward currents. CP-465022 is co-applied at various concentrations to determine its inhibitory effect.

-

Data Analysis: The concentration of CP-465022 that inhibits 50% of the maximal AMPA-induced current (IC₅₀) is calculated by fitting the concentration-response data to a logistic equation.[5]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration: CP-465022 or vehicle is administered subcutaneously at various doses prior to PTZ injection.

-

Seizure Induction: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is injected intraperitoneally to induce seizures.[4]

-

Behavioral Observation: Animals are observed for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: The dose of CP-465022 that protects 50% of the animals from generalized tonic-clonic seizures (ED₅₀) is determined.

Conclusion

CP-465022 is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of AMPA receptor antagonism in neurological disorders characterized by excessive excitatory neurotransmission. The synthetic route, while complex, provides a framework for the development of other quinazolinone-based modulators of ion channels. The detailed experimental protocols provided herein offer a basis for the further characterization of this and similar compounds.

References

- 1. Weak blockade of AMPA receptor-mediated depolarisations in the rat cortical wedge by phenytoin but not lamotrigine or carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

CP-465022 Maleate: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022, a novel quinazolin-4-one derivative, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its high affinity for AMPA receptors over other ionotropic glutamate receptors, such as the kainate and N-methyl-D-aspartate (NMDA) receptors, makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of AMPA receptor-mediated signaling.[1][3][4] This technical guide provides a comprehensive overview of the selectivity profile of CP-465022 maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profile

| Receptor Subtype | Agonist Used | Test System | IC50 (nM) | Notes |

| AMPA Receptor | Kainate | Rat Cortical Neurons | 25[1][5][6] | Inhibition was noncompetitive with the agonist and not use- or voltage-dependent.[1] |

| Kainate Receptor | Kainate | Rat Hippocampal Neurons | >100 | Significant inhibition observed at concentrations of 100 nM, with nearly complete inhibition at 500 nM to 1 µM.[5] A precise IC50 value is not specified in the available literature. |

| NMDA Receptor | NMDA | Rat Cortical & Cerebellar Granule Neurons | >1000 | At 1 µM, CP-465022 has little effect on peak NMDA-induced currents.[5] |

Experimental Protocols

The selectivity of CP-465022 for AMPA receptors over kainate receptors is typically determined using whole-cell voltage-clamp electrophysiology on cultured neurons. The following is a generalized protocol based on standard methodologies in the field. For the specific, detailed protocol used for CP-465022, consulting the primary literature, Lazzaro et al. (2002), is recommended.

Whole-Cell Voltage-Clamp Electrophysiology for Determining Antagonist Selectivity

1. Cell Culture:

-

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.

-

Neurons are plated on poly-L-lysine coated glass coverslips and maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days to allow for the expression and maturation of glutamate receptors.

2. Electrophysiological Recording:

-

Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose; pH adjusted to 7.4 with NaOH).

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg; pH adjusted to 7.2 with CsOH).

-

Whole-cell configuration is established on a selected neuron, and the cell is voltage-clamped at a holding potential of -60 mV.

3. Agonist Application and Data Acquisition:

-

To assess AMPA receptor-mediated currents, a specific AMPA receptor agonist (e.g., 100 µM AMPA or 100 µM kainate, as kainate also activates AMPA receptors) is applied rapidly to the neuron using a fast-perfusion system.

-

To assess kainate receptor-mediated currents, a selective kainate receptor agonist (e.g., 10 µM kainate in the presence of an AMPA receptor-selective antagonist like GYKI 52466 to block AMPA receptor activation) is applied.

-

The resulting inward currents are recorded using an appropriate amplifier and data acquisition software.

4. Antagonist Application and Selectivity Determination:

-

A stable baseline of agonist-evoked currents is established.

-

Increasing concentrations of this compound are co-applied with the agonist.

-

The inhibition of the peak amplitude of the agonist-evoked current at each antagonist concentration is measured.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

The selectivity is determined by comparing the IC50 values obtained for AMPA receptor- and kainate receptor-mediated currents.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for AMPA and kainate receptors.

Figure 1: Simplified AMPA Receptor Signaling Pathway and Site of CP-465022 Action.

Figure 2: Kainate Receptor Signaling Pathways, Indicating Weaker Inhibition by CP-465022.

Experimental Workflow

The following diagram outlines the general workflow for determining the selectivity of a compound for AMPA versus kainate receptors.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ahajournals.org [ahajournals.org]

- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of CP-465022 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document provides a comprehensive in vitro characterization of CP-465022 maleate, summarizing its pharmacological properties and providing detailed experimental protocols for its evaluation. The data presented herein underscore the compound's utility as a valuable tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.[1]

Introduction

The AMPA receptor, a key ionotropic glutamate receptor, mediates the majority of fast excitatory neurotransmission in the central nervous system.[2] Dysregulation of AMPA receptor activity has been implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.[1] Consequently, the development of selective AMPA receptor antagonists is of significant interest for both basic research and therapeutic applications.[1] CP-465022 is a quinazolin-4-one derivative that acts as a noncompetitive antagonist of the AMPA receptor.[1] This technical guide details its in vitro pharmacological profile.

Quantitative Pharmacological Data

The in vitro activity of CP-465022 has been determined through various electrophysiological and binding assays. The following tables summarize the key quantitative data.

Table 1: Potency of CP-465022 at the AMPA Receptor

| Parameter | Value | Cell Type | Assay Conditions |

| IC50 | 25 nM | Rat Cortical Neurons | Inhibition of AMPA receptor-mediated currents |

Data sourced from Lazzaro et al. (2002).[1]

Table 2: Selectivity Profile of CP-465022

| Receptor | Activity | Concentration | Cell Type |

| AMPA | Potent, noncompetitive antagonism | IC50 = 25 nM | Rat Cortical Neurons |

| Kainate | Selective over kainate receptors | - | - |

| NMDA | Little effect on peak NMDA-induced currents | 1 µM | Cultured rat cerebellar granule neurons |

Data indicates high selectivity for the AMPA receptor over other ionotropic glutamate receptors.[1][3]

Mechanism of Action

CP-465022 exhibits a noncompetitive mechanism of action, meaning its inhibitory effect is not dependent on the concentration of the agonist (e.g., glutamate).[1] Furthermore, its antagonism is not use- or voltage-dependent.[1] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, to induce a conformational change that prevents ion channel opening.

Below is a diagram illustrating the signaling pathway of the AMPA receptor and the inhibitory action of CP-465022.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize CP-465022.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Objective: To determine the IC50 of CP-465022 for the inhibition of AMPA receptor currents.

Materials:

-

Cultured rat cortical neurons

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

-

AMPA (agonist)

-

This compound

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured rat cortical neurons on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply AMPA (e.g., 100 µM) to elicit an inward current.

-

After a stable baseline response is established, co-apply AMPA with increasing concentrations of CP-465022.

-

Record the peak inward current at each concentration of CP-465022.

-

Wash out the drug and ensure the current returns to baseline.

-

Analyze the data by plotting the percentage of inhibition against the log concentration of CP-465022 to determine the IC50 value.

Radioligand Binding Assay

This protocol is used to assess the binding affinity of CP-465022 to the AMPA receptor.

Objective: To determine the binding affinity (Ki) of CP-465022 for the AMPA receptor.

Materials:

-

Rat brain membrane preparation

-

[3H]-AMPA (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes and determine the protein concentration.

-

In a 96-well plate, add the membrane preparation, [3H]-AMPA (at a concentration near its Kd), and varying concentrations of CP-465022.

-

For non-specific binding control wells, add a high concentration of a known AMPA receptor antagonist.

-

Incubate the plate at a specified temperature and duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of CP-465022.

-

Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

Conclusion

The in vitro data for this compound clearly demonstrate its potent and selective noncompetitive antagonism of the AMPA receptor. The provided experimental protocols offer a robust framework for the characterization of this and similar compounds. The well-defined mechanism of action and high selectivity make CP-465022 an invaluable pharmacological tool for elucidating the complex roles of AMPA receptors in neuronal function and disease.

References

Early Studies on CP-465022: A Technical Review of its Neuroprotective Potential

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the foundational preclinical research on CP-465022, a potent and selective noncompetitive AMPA receptor antagonist. The initial hypothesis underpinning its development was that by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, CP-465022 would exhibit significant neuroprotective effects in the context of ischemic brain injury. However, early studies revealed a surprising and complex pharmacological profile. While effectively blocking AMPA receptor activity, CP-465022 unexpectedly failed to confer neuroprotection in key in vivo models of stroke.[1][2] This guide provides a comprehensive overview of the key quantitative data, detailed experimental protocols, and the implicated signaling pathways from these seminal studies, offering valuable insights for researchers in the field of neuroprotection and glutamate receptor pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluations of CP-465022.

Table 1: In Vitro Efficacy of CP-465022

| Parameter | Value | Cell Type | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | [3] |

Table 2: In Vivo Efficacy of CP-465022 in Rodent Models

| Model | Species | Dosing | Effect | Reference |

| Pentylenetetrazole-induced Seizures | Rat | 10 mg/kg SC | Dose-dependent inhibition of seizures and lethality, with full efficacy for at least 4 hours. | [1] |

| Locomotor Activity | Rat | Dose-dependent | Inhibition of locomotor activity. | [1] |

| Global Ischemia (CA1 neuron loss) | Rat | Doses effective in seizure models | Failed to prevent CA1 neuron loss. | [1][2] |

| Temporary Middle Cerebral Artery Occlusion (infarct volume) | Rat | 5 mg/kg SC (initial), 2 mg/kg SC (follow-up) | Failed to reduce infarct volume.[1][2] | [1] |

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies evaluating CP-465022.

In Vitro Electrophysiology in Rat Cortical Neurons

Objective: To determine the potency and mechanism of CP-465022 in inhibiting AMPA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary cortical neurons were harvested from embryonic rats and cultured.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.

-

AMPA Receptor Activation: AMPA receptor-mediated currents were evoked by the application of AMPA.

-

CP-465022 Application: CP-465022 was applied at various concentrations to determine its inhibitory effect on the AMPA-evoked currents.

-

Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the maximal AMPA-induced current (IC50) was calculated. The study also assessed whether the inhibition was competitive or noncompetitive with the agonist and its dependence on voltage or use.[3]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To assess the in vivo efficacy of CP-465022 in a model of generalized seizures.

Methodology:

-

Animal Subjects: Male rats were used in this study.

-

Drug Administration: CP-465022 was administered subcutaneously (SC) at varying doses.

-

Seizure Induction: The convulsant agent pentylenetetrazole (PTZ) was administered to induce seizures.

-

Observation: Animals were observed for the onset and severity of seizures, as well as lethality.

-

Data Analysis: The dose-dependent effect of CP-465022 on inhibiting PTZ-induced seizures and preventing mortality was quantified.[1]

Temporary Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of CP-465022 in a model of focal cerebral ischemia.

Methodology:

-

Animal Subjects: Male rats were subjected to the MCAO procedure.

-

Surgical Procedure: The middle cerebral artery was temporarily occluded to induce focal ischemia.

-

Drug Administration: CP-465022 (5 mg/kg SC) or vehicle was administered 90 minutes after the start of the occlusion. A second dose (2 mg/kg SC) was given 3.5 hours after the first.[1]

-

Reperfusion: The arterial clips were removed after a defined period to allow for reperfusion.

-

Physiological Monitoring: Body temperature was maintained at 37°C for 6 hours post-occlusion.[1]

-

Outcome Assessment: After a survival period, the brains were harvested, and the infarct volume was quantified to assess the extent of neuronal damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CP-465022 and the experimental workflows.

References

- 1. ahajournals.org [ahajournals.org]

- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-465022 Maleate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][2][3] The inhibition by CP-465022 is non-competitive with the agonist concentration and is not dependent on voltage or use.[1] This compound demonstrates high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1] These characteristics make CP-465022 a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors.

This document provides detailed protocols for the in vitro characterization of CP-465022 maleate using primary rat cortical neurons and whole-cell patch-clamp electrophysiology.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | Whole-cell patch-clamp | [1][2][3] |

| Mechanism of Action | Non-competitive antagonist | - | Electrophysiology | [1] |

| Selectivity | Selective for AMPA over kainate and NMDA receptors | - | Electrophysiology | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of CP-465022 as a non-competitive antagonist of the AMPA receptor. Glutamate binding to the AMPA receptor induces a conformational change that opens the ion channel. CP-465022 binds to a site distinct from the glutamate-binding site, at the interface between the ligand-binding domain and the transmembrane domain, which prevents the channel from opening even when glutamate is bound.

Experimental Protocols

Primary Rat Cortical Neuron Culture

This protocol is adapted from established methods for culturing primary rat cortical neurons for electrophysiological studies.

Materials:

-

E18 Sprague-Dawley rat embryos

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

DNAse I

Procedure:

-

Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

-

Rinse plates three times with sterile water and allow to air dry.

-

Coat plates with Laminin (10 µg/mL in DPBS) for at least 4 hours at 37°C before use.

-

Dissect cortices from E18 rat embryos in cold DPBS.

-

Mince the tissue and incubate in Trypsin-EDTA at 37°C for 15 minutes.

-

Add FBS to inactivate the trypsin, followed by DNAse I to reduce viscosity.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

-

Plate neurons at a density of 1.5 x 10^5 cells/cm².

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Replace half of the medium every 3-4 days. Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. The final DMSO concentration should not exceed 0.1% to avoid solvent effects on neuronal activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording AMPA receptor-mediated currents and assessing the inhibitory effect of CP-465022.

Materials:

-

Cultured rat cortical neurons on coverslips

-

Borosilicate glass capillaries

-

Micropipette puller

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

Perfusion system

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

-

Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290 mOsm.

-

Agonist Solution: aCSF containing 100 µM AMPA.

-

Antagonist Solutions: aCSF containing 100 µM AMPA and varying concentrations of CP-465022 (e.g., 1 nM - 10 µM).

Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.

-

Hold the neuron at a membrane potential of -70 mV in voltage-clamp mode.

-

Record baseline AMPA-evoked currents by briefly applying the agonist solution using a rapid perfusion system.

-

To determine the IC50, pre-apply aCSF containing a specific concentration of CP-465022 for 1-2 minutes, followed by co-application of the same concentration of CP-465022 with the AMPA agonist.

-

Wash out the antagonist and agonist with aCSF and ensure the current returns to baseline before applying the next concentration.

-

Repeat step 7 for a range of CP-465022 concentrations to generate a dose-response curve.

-

Analyze the data by measuring the peak amplitude of the AMPA-evoked currents in the absence and presence of the antagonist.

Experimental Workflow and Logic

The following diagram outlines the logical flow of the in vitro assay protocol for this compound.

References

Application Notes and Protocols for CP-465022 Maleate in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a crucial component of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a key target in the study of neurological disorders and the development of novel therapeutics.[1] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its inhibitory effects on AMPA receptor-mediated currents.

Mechanism of Action

CP-465022 acts as a negative allosteric modulator of the AMPA receptor.[4] It binds to a site distinct from the glutamate binding pocket, located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains.[4] This interaction disrupts the transduction of agonist binding into channel opening, thereby inhibiting ion flux non-competitively.[4] The inhibition by CP-465022 is not dependent on prior receptor activation (use-independent) or the membrane potential (voltage-independent).[1]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Cell Type | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | [1][2] |

| Antagonism Type | Non-competitive | - | [1][2][3] |

| Use Dependence | None | - | [1] |

| Voltage Dependence | None | - | [1] |

Table 2: Selectivity Profile of CP-465022

| Receptor | Activity | Notes | Reference |

| AMPA | Antagonist | Potent and selective | [1] |

| Kainate | Weak Antagonist | Significantly less potent than on AMPA receptors | [1] |

| NMDA | Weak Antagonist | Significantly less potent than on AMPA receptors | [1] |

| Nav1.6 | Blocker | Modest but significant blocking effects on persistent currents | [5] |

Experimental Protocols

Whole-Cell Voltage Clamp Recordings from Cultured Neurons

This protocol describes the characterization of CP-465022's inhibitory effect on AMPA receptor-mediated currents in cultured neurons (e.g., primary cortical or hippocampal neurons).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2-ATP, 0.4 Na-GTP (pH 7.2 with CsOH)

-

Agonist solution: External solution containing a fixed concentration of AMPA or glutamate (e.g., 10 µM)

-

Antagonist solutions: Agonist solution containing varying concentrations of CP-465022 (e.g., 1 nM to 10 µM)

-

Patch pipettes (3-5 MΩ resistance)

-

Patch clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Establish a whole-cell voltage clamp configuration.

-

Hold the cell at a membrane potential of -60 mV to -70 mV.

-

Perfuse the cell with the external solution.

-

Apply the agonist solution for a short duration (e.g., 1-2 seconds) to elicit a stable baseline AMPA receptor-mediated current. Repeat this application at regular intervals (e.g., every 30-60 seconds) to ensure a stable response.

-

To determine the IC50, apply increasing concentrations of CP-465022 in the agonist solution. Allow each concentration to equilibrate for at least 2-3 minutes before measuring the current amplitude.

-

Wash out the antagonist with the agonist solution to assess the reversibility of the inhibition.

Protocol to Demonstrate Non-Competitive Antagonism

To confirm the non-competitive nature of CP-465022, a concentration-response curve for the agonist should be generated in the absence and presence of a fixed concentration of the antagonist.

Procedure:

-

Follow the whole-cell voltage clamp protocol as described above.

-

Generate a baseline concentration-response curve for an AMPA receptor agonist (e.g., glutamate, from 1 µM to 10 mM).

-

Apply a fixed, inhibitory concentration of CP-465022 (e.g., 25 nM, the approximate IC50).

-

In the continuous presence of CP-465022, repeat the agonist concentration-response curve.

-

Data Analysis: A non-competitive antagonist will cause a reduction in the maximal response (Emax) of the agonist without a significant rightward shift in the EC50 of the agonist.

Protocol to Assess Use-Dependence

This protocol investigates whether the inhibitory effect of CP-465022 requires prior activation of the AMPA receptor.

Procedure:

-

Establish a whole-cell recording.

-

Apply a train of brief agonist pulses (e.g., 10 µM glutamate for 100 ms) at a high frequency (e.g., 10 Hz) to elicit a series of AMPA receptor currents.

-

Apply CP-465022 (e.g., 25 nM) and repeat the high-frequency agonist application.

-

Data Analysis: If the inhibition is use-independent, the fractional block of the first pulse in the train will be the same as the block of subsequent pulses.

Protocol to Assess Voltage-Dependence

This protocol examines if the inhibitory effect of CP-465022 is dependent on the membrane potential.

Procedure:

-

Establish a whole-cell recording.

-

Apply a brief pulse of agonist (e.g., 10 µM glutamate for 500 ms) at different holding potentials (e.g., -80 mV, -40 mV, 0 mV, +40 mV).

-

Apply CP-465022 (e.g., 25 nM) and repeat the agonist applications at the same holding potentials.

-

Data Analysis: If the inhibition is voltage-independent, the percentage of current inhibition by CP-465022 will be consistent across all tested membrane potentials.

Signaling Pathways and Experimental Workflows

Caption: AMPA Receptor Signaling and Allosteric Modulation by CP-465022.

Caption: Experimental Workflow for Characterizing CP-465022 using Patch Clamp.

Data Analysis and Interpretation

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the CP-465022 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Non-Competitive Antagonism: As mentioned, a hallmark of non-competitive antagonism is a decrease in the Emax of the agonist concentration-response curve in the presence of the antagonist.

-

Kinetics Analysis: To assess the effect of CP-465022 on AMPA receptor kinetics, measure the deactivation and desensitization time constants of the AMPA receptor-mediated currents in the absence and presence of the compound. Non-competitive antagonists may alter these kinetics.

-

Deactivation: Measured from the decay of the current after a brief (1-2 ms) application of a high concentration of agonist.

-

Desensitization: Measured from the decay of the current during a prolonged (100-500 ms) application of a saturating concentration of agonist.

-

Troubleshooting

-

No or small AMPA currents:

-

Ensure healthy cell culture.

-

Verify the quality and concentration of the agonist solution.

-

Check for proper seal formation and whole-cell access.

-

-

Unstable baseline currents:

-

Allow for sufficient time for the cell to stabilize after achieving whole-cell configuration.

-

Ensure a stable perfusion system.

-

-

Variability in results:

-

Use a consistent cell passage number and culture density.

-

Prepare fresh solutions daily.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of AMPA receptors in various physiological and pathological processes.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: CP-465022 Maleate for Blocking Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its unique mechanism of action makes it a valuable pharmacological tool for investigating the role of AMPA receptor-mediated signaling in various physiological and pathological processes, including synaptic plasticity. These application notes provide detailed protocols and guidelines for utilizing this compound to block synaptic plasticity, with a focus on long-term potentiation (LTP).

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[2] This mode of inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2] It exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] By inhibiting AMPA receptors, CP-465022 effectively blocks the fast component of excitatory postsynaptic currents, a critical element for the induction and expression of many forms of synaptic plasticity.

Figure 1: Signaling pathway of CP-465022 action.

Data Presentation

In Vitro Efficacy

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ | 25 nM | Rat | Cortical Neurons | [2] |

In Vivo Inhibition of Synaptic Transmission

| Dose (mg/kg, s.c.) | Inhibition of fEPSP Slope | Duration of Action | Species | Reference |

| 7.5 | Potent and efficacious | > 4 hours | Rat | [3] |

Experimental Protocols

Protocol 1: In Vivo Inhibition of Hippocampal Synaptic Transmission

This protocol is adapted from Menniti et al., 2003 and demonstrates the methodology to assess the in vivo efficacy of this compound on AMPA receptor-mediated synaptic transmission in the hippocampus.[1][3]

Materials:

-

This compound

-

Vehicle (e.g., saline, 5% dextrose in water)

-

Anesthetic (e.g., urethane)

-

Stereotaxic apparatus

-

Bipolar stimulating electrode

-

Glass recording microelectrode (filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Adult male Sprague-Dawley rats (250-350 g)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Maintain body temperature at 37°C.

-

Electrode Implantation:

-

Implant a bipolar stimulating electrode in the Schaffer collateral pathway of the hippocampus.

-

Lower a glass recording microelectrode into the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single-pulse stimuli (0.1 ms duration) to the Schaffer collaterals every 30 seconds.

-

Adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 50% of the maximum.

-

Record a stable baseline of fEPSP slopes for at least 30 minutes.

-

-

Drug Administration:

-

Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 7.5 mg/kg).

-

Alternatively, administer the vehicle as a control.

-

-

Post-Drug Recording:

-

Continue to record fEPSPs for at least 4 hours following drug administration.

-

Monitor changes in the fEPSP slope to determine the extent and duration of inhibition.

-

Data Analysis:

-

Normalize the fEPSP slope to the pre-drug baseline.

-

Plot the normalized fEPSP slope over time to visualize the inhibitory effect of CP-465022.

-

Calculate the percentage of inhibition at different time points.

Figure 2: In vivo experimental workflow.

Protocol 2: Suggested Protocol for Blocking Long-Term Potentiation (LTP) in Hippocampal Slices

This is a representative protocol for inducing and blocking LTP in acute hippocampal slices. The concentration of this compound should be optimized based on the experimental preparation and the desired level of AMPA receptor antagonism. A starting concentration of 100 nM (4 times the IC₅₀) is recommended.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome

-

Incubation chamber

-

Recording chamber with perfusion system

-

Bipolar stimulating electrode

-

Glass recording microelectrode (filled with aCSF)

-

Amplifier and data acquisition system

-

Young adult rats or mice

Procedure:

-

Slice Preparation:

-

Rapidly dissect the hippocampus in ice-cold, oxygenated aCSF.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

Slice Transfer and Baseline Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of CA1.

-

Establish a stable baseline of fEPSPs for 20-30 minutes by stimulating at a low frequency (e.g., 0.033 Hz).

-

-

LTP Induction and Blockade:

-

Control Group: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

CP-465022 Group: 20-30 minutes before LTP induction, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 nM).

-

After pre-incubation with the drug, deliver the same HFS protocol.

-

-

Post-Induction Recording:

-

Continue to record fEPSPs for at least 60 minutes after the HFS.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation between the control and CP-465022 treated groups.

-

A significant reduction in the potentiated response in the presence of CP-465022 indicates the blockade of LTP.

-

Figure 3: Logic of LTP blockade by CP-465022.

Concluding Remarks

This compound is a valuable tool for dissecting the role of AMPA receptors in synaptic plasticity. Its high potency and selectivity allow for targeted inhibition of AMPA receptor-mediated processes. The provided protocols offer a starting point for researchers to investigate the impact of AMPA receptor blockade on synaptic transmission and long-term potentiation. As with any pharmacological agent, it is crucial to perform appropriate vehicle controls and dose-response experiments to ensure the specificity of the observed effects.

References

- 1. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Application Notes and Protocols: CP-465022 Maleate in Preclinical Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 maleate is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[2][3] CP-465022 has demonstrated significant anticonvulsant effects in preclinical models of chemically induced seizures, highlighting its potential as a therapeutic agent for epilepsy.[4][5] These application notes provide a comprehensive overview of the use of this compound in common rodent seizure models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

CP-465022 exerts its anticonvulsant effects by noncompetitively inhibiting AMPA receptor-mediated excitatory neurotransmission.[1][3] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby preventing ion channel opening and subsequent neuronal depolarization.[1] This mode of action effectively dampens the excessive neuronal excitation that characterizes seizure activity. The compound exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[3] In vitro studies using rat cortical neurons have determined the IC50 of CP-465022 to be 25 nM.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archepilepsy.org [archepilepsy.org]

- 5. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-465022 Maleate in Hippocampal Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CP-465022 maleate, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in acute hippocampal slice electrophysiology.

Introduction

CP-465022 is a potent and selective non-competitive antagonist of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Its mode of action is through allosteric inhibition, making it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, neuronal excitability, and pathological conditions such as epilepsy and ischemia.[1][2] This document outlines the recommended working concentrations, protocols for preparing and using the compound in hippocampal slices, and the underlying signaling pathways.

Data Presentation

In Vitro Efficacy of CP-465022

| Parameter | Value | Cell Type | Reference |

| IC₅₀ | 25 nM | Rat Cortical Neurons | [1] |

Note: CP-465022 has been shown to be equipotent for AMPA receptors composed of different subunit combinations, suggesting similar potency across various neuron types.[1]

Recommended Working Concentration in Hippocampal Slices

Based on the reported IC₅₀ value, a working concentration range of 50 nM to 200 nM is recommended for achieving significant but reversible inhibition of AMPA receptor-mediated responses in acute hippocampal slices. The optimal concentration should be determined empirically for each specific experimental paradigm. It is important to note that higher concentrations may lead to off-target effects, including inhibition of Na(v)1.6 channels.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing acute rodent brain slices for electrophysiology.

Materials:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Vibrating microtome (vibratome)

-

Recovery chamber

-

Recording chamber

-

Standard aCSF for recovery and recording

Procedure:

-

Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated dissection buffer until the brain is cleared of blood.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated dissection buffer.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut coronal or transverse slices (typically 300-400 µm thick) in ice-cold, carbogenated dissection buffer.

-

Transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with carbogen. Allow slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.

Preparation and Application of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Standard aCSF

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final working concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity.

-

Apply the this compound-containing aCSF to the hippocampal slice via bath perfusion. Allow sufficient time for the drug to equilibrate in the tissue before recording (typically 10-15 minutes).

Electrophysiological Recording

Whole-Cell Patch-Clamp:

-

Transfer a recovered hippocampal slice to the recording chamber continuously perfused with carbogenated aCSF at a physiological temperature (e.g., 30-32°C).

-

Visualize neurons in the desired hippocampal subfield (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) microscopy.

-

Obtain a giga-ohm seal and establish a whole-cell recording configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).

-

Perfuse the slice with aCSF containing the desired concentration of this compound.

-

Record the effect of the drug on AMPA receptor-mediated synaptic currents.

Field Potential Recordings:

-

Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic or somatic layer of the target neurons (e.g., stratum radiatum of CA1).

-

Record baseline field excitatory postsynaptic potentials (fEPSPs).

-

Bath-apply this compound and record the change in the fEPSP slope or amplitude.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of CP-465022.

Caption: Experimental workflow for CP-465022 application.

References

Application Notes and Protocols for CP-465,022 Maleate in Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 maleate is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[3][4] CP-465,022 serves as a valuable pharmacological tool for investigating the role of AMPA receptors in seizure generation and propagation. These application notes provide detailed protocols for the use of CP-465,022 maleate in both in vivo and in vitro models of epilepsy.

Mechanism of Action

CP-465,022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate for its binding site.[3] Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux and subsequent neuronal depolarization. This inhibition is not dependent on use or voltage.[3] CP-465,022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) and kainate receptors.[2][3]

Data Presentation

In Vitro Efficacy

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (AMPA receptor-mediated currents) | 25 nM | Rat cortical neurons | [3][4] |

In Vivo Anticonvulsant Activity (Pentylenetetrazole-Induced Seizure Model)

| Species | Dose (subcutaneous) | Effect | Reference |

| Rat | 10 mg/kg | Complete protection against clonic seizures, tonic seizures, and lethality. | [1] |

Pharmacokinetics in Rats (10 mg/kg, subcutaneous)

| Parameter | Value | Reference |

| Route of Administration | Subcutaneous (SC) | [1] |

| Vehicle | 10% Captisol (sulfobutylether β-cyclodextrin) | [1] |

| Plasma Residence Time | Correlates with the duration of synaptic inhibition (over 4 hours) | [1] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of Anticonvulsant Activity in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol details the procedure for assessing the anticonvulsant efficacy of CP-465,022 in a chemically-induced seizure model.

Materials:

-

CP-465,022 maleate

-

10% Captisol solution

-

Pentylenetetrazole (PTZ)

-

Sterile saline (0.9% NaCl)

-

Male CD rats (Charles River Laboratories)

-

Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation:

-

Acclimate male CD rats to the housing facility for at least one week before the experiment.

-

House animals under standard laboratory conditions with free access to food and water.

-

On the day of the experiment, weigh each rat to determine the correct dosage.

-

-

Drug Preparation:

-

Experimental Groups:

-

Vehicle Control: Administer 10% Captisol (SC).

-

CP-465,022 Treatment Group(s): Administer the desired dose(s) of CP-465,022 (e.g., 10 mg/kg, SC).[1]

-

Positive Control (optional): A known anticonvulsant can be used.

-

-

Administration:

-

Administer the vehicle or CP-465,022 solution subcutaneously 60 minutes prior to PTZ administration.[1]

-

-

Seizure Induction:

-

Administer PTZ (100 mg/kg) via intraperitoneal injection.[1]

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place each rat in an individual observation chamber.

-

Observe the animals continuously for 30 minutes.[1]

-

Record the latency to the first sign of clonic and tonic seizures.

-

Score the seizure severity using a modified Racine scale.

-

Record the incidence of lethality within the observation period.

-

Expected Outcome:

CP-465,022 is expected to dose-dependently increase the latency to and decrease the incidence of PTZ-induced clonic seizures, tonic seizures, and lethality.[1] A dose of 10 mg/kg has been shown to provide complete protection.[1]

Protocol 2: In Vitro Evaluation of AMPA Receptor Antagonism using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology to measure the inhibitory effect of CP-465,022 on AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Primary cortical neuron culture

-

External solution (Artificial Cerebrospinal Fluid - aCSF)

-

Internal solution for the patch pipette

-

AMPA or Kainate (as agonist)

-

CP-465,022 maleate

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

Perfusion system

Procedure:

-

Cell Culture:

-

Culture primary cortical neurons from embryonic rats on glass coverslips.

-

-

Solution Preparation:

-

External Solution (aCSF): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal Pipette Solution: Prepare a solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 CaCl₂, 1.1 EGTA, and 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

-

Agonist Solution: Prepare a stock solution of AMPA or kainate in water.

-

CP-465,022 Solution: Prepare a stock solution of CP-465,022 in DMSO and dilute to the final desired concentrations in aCSF.

-

-

Patch-Clamp Recording:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Establish a baseline recording of AMPA receptor-mediated currents by applying the agonist (e.g., 100 µM kainate) for a short duration using a fast perfusion system.

-

Wash out the agonist and allow the current to return to baseline.

-

Perfuse the chamber with aCSF containing the desired concentration of CP-465,022 for a few minutes.

-

Co-apply the agonist and CP-465,022 and record the inhibited current.

-

Repeat this process for a range of CP-465,022 concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of CP-465,022.

-

Normalize the inhibited currents to the control current.

-

Plot the normalized current as a function of the CP-465,022 concentration and fit the data with a Hill equation to determine the IC₅₀ value.

-

Expected Outcome:

CP-465,022 is expected to inhibit AMPA receptor-mediated currents in a concentration-dependent manner, with a reported IC₅₀ of 25 nM in rat cortical neurons.[3][4]

Visualizations

Caption: Mechanism of CP-465,022 action on the AMPA receptor.

Caption: Workflow for the in vivo anticonvulsant activity assay.

Caption: Workflow for the in vitro patch-clamp electrophysiology assay.

References

- 1. ahajournals.org [ahajournals.org]

- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archepilepsy.org [archepilepsy.org]

- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Role of Selective AMPA Receptor Antagonism in Neuroprotection Models using CP-465,022 Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate-mediated excitotoxicity is a key pathological mechanism in various neurological disorders, including cerebral ischemia and neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, has been a primary target for developing neuroprotective agents. CP-465,022 is a potent and selective, non-competitive antagonist of the AMPA receptor.[1][2] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM and demonstrates high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2][3]

While initial hypotheses suggested that AMPA receptor inhibition would be neuroprotective, in vivo studies with CP-465,022 have challenged this assumption.[1][4] Despite its ability to penetrate the brain and effectively block AMPA receptor-mediated synaptic transmission and seizures in animal models, CP-465,022 failed to demonstrate neuroprotection in rat models of global and focal cerebral ischemia.[1][3][4] This finding suggests that selective antagonism of AMPA receptors alone may not be sufficient to prevent neuronal death in these conditions.[4]

These application notes provide a detailed experimental framework for utilizing CP-465,022 maleate as a pharmacological tool to investigate the specific role of AMPA receptor antagonism in various neuroprotection models. The following protocols are designed to allow researchers to characterize the effects of CP-465,022 from the molecular to the whole-organism level and to dissect the complex mechanisms of excitotoxic neuronal injury.

Data Presentation

Table 1: In Vitro Characterization of CP-465,022 Maleate

| Parameter | Method | Cell Type | Result | Reference |

| AMPA Receptor Antagonism | Whole-cell Patch Clamp | Rat Cortical Neurons | IC50 = 25 nM | [2] |

| Mechanism of Action | Electrophysiology | Rat Cortical Neurons | Non-competitive with agonist | [2] |

| Receptor Selectivity | Electrophysiology | Rat Cortical Neurons | Selective for AMPA over Kainate and NMDA receptors | [2][3] |

| Anticonvulsant Activity | Pentylenetetrazole-induced seizures | Rats | Dose-dependent inhibition | [4] |

Table 2: Summary of In Vivo Neuroprotection Studies with CP-465,022 Maleate

| Model | Species | Key Outcome Measure | Result with CP-465,022 | Reference |

| Brief Global Ischemia | Rat | CA1 Hippocampal Neuron Loss | No prevention of neuronal loss | [1][4] |

| Temporary Middle Cerebral Artery Occlusion (MCAO) | Rat | Infarct Volume | No reduction in infarct volume | [1][4] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in Primary Cortical Neurons

1.1. Primary Cortical Neuron Culture

-

Dissect cortices from embryonic day 18 (E18) rat pups.

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Culture the neurons at 37°C in a humidified atmosphere of 5% CO2.

1.2. Glutamate-Induced Excitotoxicity Assay

-

On day in vitro (DIV) 7-10, replace the culture medium with a balanced salt solution.

-

Pre-incubate the neurons with varying concentrations of CP-465,022 maleate or vehicle control for 1 hour.

-

Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15-30 minutes.

-

Wash the cells and replace with fresh culture medium containing the respective concentrations of CP-465,022 maleate or vehicle.

-

Incubate for 24 hours before assessing cell viability.

1.3. Cell Viability Assessment (LDH Assay)

-

Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death.

-

Lyse the remaining cells to measure total LDH.

-

Calculate the percentage of LDH release as (supernatant LDH / total LDH) x 100.

-

Compare the LDH release in CP-465,022-treated groups to the vehicle-treated group.

Protocol 2: In Vivo Evaluation of Neuroprotection in a Focal Ischemia Model

2.1. Middle Cerebral Artery Occlusion (MCAO) Model

-

Anesthetize adult male Sprague-Dawley rats.

-

Perform a midline cervical incision and expose the common carotid artery.

-

Introduce a 4-0 monofilament nylon suture with a blunted tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.